(R)-(+)-1-Phenylpropylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

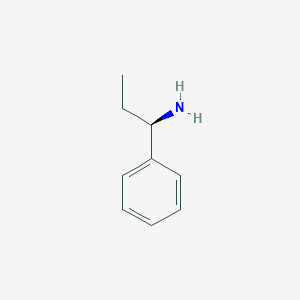

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFLVLHRZFLDDV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415973 | |

| Record name | (R)-(+)-1-Phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-64-2 | |

| Record name | (+)-1-Phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-alpha -Ethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-1-Phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-Phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of (R)-(+)-1-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-(+)-1-Phenylpropylamine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this chiral amine as a critical intermediate in asymmetric synthesis. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations for experimental workflows and its application in chemical synthesis.

Core Physical and Chemical Properties

This compound is a chiral primary amine that is widely used as a resolving agent and a building block in the synthesis of enantiomerically pure pharmaceuticals.[1] Its physical state at room temperature is a clear, colorless oil.[2]

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | (1R)-1-Phenylpropan-1-amine, (R)-(+)-α-Ethylbenzylamine | |

| CAS Number | 3082-64-2 | |

| Molecular Formula | C₉H₁₃N | [2] |

| Molecular Weight | 135.21 g/mol | |

| Appearance | Clear Colourless Oil | [2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | -69 °C | [2][3] |

| Boiling Point | 203.9 ± 9.0 °C at 760 mmHg | [3] |

| 100 °C at 10 Torr | [2] | |

| Density | 0.9 ± 0.1 g/cm³ | [2][3] |

| Refractive Index (n20/D) | 1.526 | [2][3] |

| Optical Rotation | +20° ± 0.5° (neat) | [4] |

Chemical and Safety Properties

| Property | Value | Reference |

| Flash Point | 85.1 ± 9.3 °C | [2][3] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and methanol.[5] | |

| Hazard Codes | C: Corrosive | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [3] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician) | [3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is a liquid at room temperature, is determined by the capillary method after solidification at low temperatures.[6][7]

-

Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube and then frozen using a suitable cooling bath (e.g., dry ice/acetone).

-

Instrumentation: A calibrated melting point apparatus with a controlled heating rate is used.

-

Procedure: The capillary tube containing the solidified sample is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined using the Thiele tube method, which is suitable for small sample volumes.[4][8][9]

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure: A few drops of this compound are placed in the fusion tube. The sealed capillary tube is inverted and placed inside the fusion tube. The assembly is attached to a thermometer and immersed in the Thiele tube. The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.

Measurement of Optical Rotation

The specific optical rotation is a critical parameter for a chiral compound and is measured using a polarimeter.[10][11][12]

-

Instrumentation: A calibrated polarimeter with a sodium D-line light source (589 nm).

-

Sample Preparation: The measurement is performed on the neat liquid. The polarimeter tube is filled with the sample, ensuring no air bubbles are present.

-

Procedure: The polarimeter tube is placed in the instrument, and the angle of rotation is measured. The specific rotation is calculated using the formula: [α] = α / (l × d), where α is the observed rotation, l is the path length of the tube in decimeters, and d is the density of the liquid in g/mL. The temperature of the measurement should be recorded.

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Gas chromatography with a chiral stationary phase is employed to determine the chemical purity and the enantiomeric excess (e.e.) of this compound.[13][14]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature is held for a few minutes, then ramped at a specific rate to a final temperature to ensure the separation of the enantiomers and any impurities.

-

-

Data Analysis: The retention times of the peaks are used to identify the components. The peak areas are used to calculate the percentage purity and the enantiomeric excess.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[2][15]

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Data Acquisition and Interpretation: ¹H and ¹³C NMR spectra are recorded. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of this compound.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[16][17]

-

Sample Preparation: As a liquid, a thin film of the sample is prepared between two salt plates (e.g., KBr or NaCl).

-

Instrumentation: An FT-IR spectrometer.

-

Procedure: A background spectrum of the clean salt plates is recorded. The sample is then applied, and the sample spectrum is recorded. The characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the aromatic ring are identified.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[5][18]

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Method: Electron Impact (EI) is a common method for this type of molecule.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight. The fragmentation pattern provides further structural information.

Visualizations

Experimental Workflow for Characterization

Role in Asymmetric Synthesis

This compound is a valuable chiral auxiliary and building block in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[19][20]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

- 12. digicollections.net [digicollections.net]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Chiral Auxiliaries [sigmaaldrich.com]

- 20. Chiral_auxiliary [chemeurope.com]

(R)-(+)-1-Phenylpropylamine CAS number and molecular structure

This technical guide provides a comprehensive overview of (R)-(+)-1-Phenylpropylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, molecular structure, and provides insights into its synthesis and analytical methodologies. Furthermore, it explores its biological relevance, particularly in the context of neurotransmitter systems and drug metabolism.

Core Data Summary

IUPAC Name: (1R)-1-phenylpropan-1-amine

This compound is a chiral primary amine that serves as a valuable building block in organic synthesis and as a research tool in pharmacology and biochemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 3082-64-2 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.930 g/cm³ |

| Melting Point | -69 °C |

| Boiling Point | 205 °C |

| Flash Point | 82 °C |

| Refractive Index | 1.517-1.519 |

| Optical Rotation | +20° to +22° (neat) |

Structural Information

| Identifier | Value |

| SMILES | CC--INVALID-LINK--C1=CC=CC=C1 |

| InChI | InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1 |

| InChIKey | AQFLVLHRZFLDDV-SECBINFHSA-N |

Molecular Structure

The molecular structure of this compound consists of a propyl chain with a phenyl group and an amino group attached to the first carbon atom. The "(R)" designation indicates the stereochemistry at the chiral center (the first carbon of the propyl chain).

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, reflecting common practices in the field.

Enzymatic Synthesis via Transamination

The enantioselective synthesis of this compound can be achieved with high efficiency using a transaminase enzyme. This biocatalytic method offers a green and sustainable alternative to traditional chemical synthesis.

Objective: To synthesize this compound from a prochiral ketone using an (R)-selective transaminase.

Materials:

-

Propiophenone (substrate)

-

(R)-selective transaminase (e.g., from Aspergillus terreus)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Potassium phosphate buffer (pH 7.5)

-

Organic solvent (e.g., MTBE or ethyl acetate) for extraction

-

Sodium sulfate (drying agent)

Equipment:

-

Bioreactor or temperature-controlled shaker

-

pH meter

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a bioreactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

-

Add the substrate, propiophenone, to a final concentration of 50 mM.

-

Add the amine donor, isopropylamine, in excess (e.g., 500 mM).

-

Add the cofactor, PLP, to a final concentration of 1 mM.

-

Initiate the reaction by adding the (R)-selective transaminase enzyme to a final concentration of 5 mg/mL.

-

Incubation: Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the pH and adjust as necessary.

-

Reaction Quenching and Extraction: After the reaction is complete (as determined by HPLC analysis), quench the reaction by adding an equal volume of an organic solvent (e.g., MTBE).

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation or column chromatography.

Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of the synthesized this compound, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Objective: To separate and quantify the (R) and (S) enantiomers of 1-phenylpropylamine.

Materials:

-

This compound sample

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Diethylamine (additive)

Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol:Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

-

Sample Preparation: Dissolve a small amount of the 1-phenylpropylamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will be separated into two distinct peaks.

-

Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and (S) enantiomers with the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Biological Significance and Signaling Pathways

This compound belongs to the phenylalkylamine class of compounds, which are known to interact with various biological targets, including monoamine transporters and ion channels. While specific data for the (R)-enantiomer is limited, the general activity of this class of compounds provides a framework for its potential biological roles.

Interaction with Monoamine Transporters

Phenylalkylamines are structurally similar to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. As such, they can act as substrates or inhibitors of the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft (DAT, NET, and SERT). By modulating the function of these transporters, phenylalkylamines can alter neurotransmitter levels in the synapse, leading to various physiological and pharmacological effects. The interaction can lead to competitive inhibition of reuptake or even reverse transport (efflux) of the neurotransmitter.

Caption: Interaction of Phenylpropylamines with Monoamine Transporters.

Role in Cytochrome P450 Studies

This compound and related chiral amines are utilized as probe substrates in studies of cytochrome P450 (CYP450) enzymes.[1] These enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs. By observing the metabolism of a chiral compound like this compound, researchers can gain insights into the stereoselectivity of different CYP450 isozymes. This information is vital in drug development for predicting drug-drug interactions and understanding the metabolic fate of new chemical entities.

The general workflow for such a study is outlined below.

Caption: Workflow for a Cytochrome P450 Metabolism Study.

References

The Synthesis and Discovery of (R)-(+)-1-Phenylpropylamine: An In-depth Technical Guide

Introduction

(R)-(+)-1-Phenylpropylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereochemistry plays a crucial role in the biological activity of many drug molecules, making it a valuable chiral building block for asymmetric synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to enantiomerically pure this compound, including classical resolution of racemic mixtures and modern asymmetric catalytic methods. Detailed experimental protocols for key methodologies are presented, along with a comparative analysis of their efficiencies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and discovery of this important chiral amine.

Synthetic Strategies

The preparation of enantiomerically pure this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and direct asymmetric synthesis.

-

Racemic Synthesis followed by Resolution: This traditional approach involves the initial synthesis of a racemic mixture of 1-phenylpropylamine, which is then separated into its constituent enantiomers.

-

Reductive Amination: A common method for producing the racemic amine is the reductive amination of propiophenone.

-

Classical Chemical Resolution: This involves the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[2][3]

-

Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[4][5]

-

-

Asymmetric Synthesis: This modern approach aims to directly synthesize the desired (R)-enantiomer with high stereoselectivity, avoiding the need for a resolution step.

The choice of synthetic route often depends on factors such as scale, cost, desired enantiomeric purity, and environmental considerations.

Data Presentation

The following tables summarize quantitative data for the different synthetic and resolution methods for this compound.

Table 1: Asymmetric Synthesis of (R)-1-Phenylpropylamine using Transaminase

| Enzyme Source | Amine Donor | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| Immobilised whole-cell (R)-transaminase | Isopropylamine | >95 | >99 | [6] |

| Immobilised whole-cell (R)-transaminase | sec-Butylamine | 88-89 | >99 | [6][8] |

Table 2: Enzymatic Kinetic Resolution of Racemic 1-Phenylpropylamine

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of remaining (R)-amine | Reference |

| Lipase from Candida antarctica (Novozym 435) | Ethyl acetate | Toluene | ~50 | >95 | [4][5] |

| Lipase from Candida rugosa | Isopropenyl acetate | Toluene / [EMIM][BF4] | 28.2 | >96 (of product) | [9] |

Table 3: Classical Resolution of Racemic 1-Phenylpropylamine

| Resolving Agent | Solvent | Theoretical Yield of one enantiomer (%) | Reported Enantiomeric Excess (ee%) | Reference |

| L-(+)-Tartaric Acid | Methanol | <50 | High (requires recrystallization) | [2][3][10] |

Mandatory Visualization

Synthetic Pathways Overview

Caption: Overview of synthetic routes to this compound.

Classical Resolution Workflow

Caption: Workflow for classical resolution with tartaric acid.

Transaminase-Catalyzed Asymmetric Synthesis

Caption: Transaminase-catalyzed asymmetric synthesis of (R)-1-phenylpropylamine.

Experimental Protocols

Synthesis of Racemic (±)-1-Phenylpropylamine via Reductive Amination

This protocol describes the synthesis of the racemic starting material from propiophenone.

Materials:

-

Propiophenone

-

Ammonium acetate or aqueous ammonia

-

Methanol

-

Palladium on carbon (10% Pd/C) or a suitable cobalt catalyst[11][12]

-

Hydrogen gas source or a reducing agent like NaBH4

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve propiophenone in methanol.

-

Add an excess of the amine source (e.g., ammonium acetate or aqueous ammonia).

-

Add the hydrogenation catalyst (e.g., 10% Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psig) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).[13]

-

Alternatively, for a non-hydrogenation approach, a reducing agent like sodium borohydride can be added portion-wise at a controlled temperature.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1-phenylpropylamine.

-

Further purification can be achieved by distillation under reduced pressure.

Classical Resolution of Racemic (±)-1-Phenylpropylamine using L-(+)-Tartaric Acid

This protocol outlines the separation of the (R)-enantiomer from the racemic mixture.[3]

Materials:

-

Racemic (±)-1-Phenylpropylamine

-

L-(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Dissolve L-(+)-tartaric acid in a minimal amount of hot methanol in an Erlenmeyer flask.

-

Slowly add an equimolar amount of racemic (±)-1-phenylpropylamine to the hot tartaric acid solution. The mixture will heat up.

-

Allow the solution to cool slowly to room temperature and then let it stand undisturbed for an extended period (e.g., overnight) to allow for crystallization of the less soluble diastereomeric salt, (R)-1-phenylpropylammonium-(+)-tartrate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To liberate the free amine, dissolve the collected crystals in a minimal amount of water and add 50% NaOH solution until the solution is strongly basic (check with pH paper) and the salt is fully dissolved.[14]

-

Transfer the basic aqueous solution to a separatory funnel and extract the liberated this compound with diethyl ether (perform at least two extractions).

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the ether under reduced pressure to yield this compound.

-

The enantiomeric excess of the product should be determined using chiral HPLC or by measuring the optical rotation. Further recrystallization of the diastereomeric salt may be necessary to achieve higher enantiopurity.

Asymmetric Synthesis of this compound using a Transaminase

This protocol describes the direct synthesis of the (R)-enantiomer from propiophenone.[6]

Materials:

-

Propiophenone

-

Immobilized whole-cell (R)-transaminase biocatalyst

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) as a co-solvent

-

Ethyl acetate

Procedure:

-

In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the immobilized (R)-transaminase biocatalyst.

-

Add the PLP cofactor (e.g., 1 mM).

-

Add propiophenone (e.g., 10 mM) and DMSO as a co-solvent (e.g., 5% v/v).

-

Add an excess of the amine donor, isopropylamine (e.g., 100 mM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified time (e.g., 24 hours).

-

Monitor the reaction progress by GC or HPLC.

-

Upon completion, remove the immobilized enzyme by filtration.

-

Make the reaction mixture basic (e.g., with NaOH) and extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic phase over a drying agent, filter, and concentrate to obtain the crude this compound.

-

Purify the product as needed, for instance, by chromatography.

-

Determine the conversion and enantiomeric excess using chiral GC or HPLC.

Conclusion

The synthesis of enantiomerically pure this compound is a critical process for the pharmaceutical industry. This guide has detailed the primary methods for its preparation, highlighting both traditional resolution techniques and modern asymmetric synthesis. While classical resolution with tartaric acid is a well-established and robust method, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Enzymatic kinetic resolution offers an alternative with high enantioselectivity but shares the same yield limitation. In contrast, asymmetric synthesis using transaminases provides a direct route to the desired enantiomer with high conversion and excellent enantiomeric excess, representing a more atom-economical and potentially more sustainable approach. The choice of the optimal synthetic strategy will depend on specific project requirements, including scale, cost-effectiveness, and desired purity. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and researchers in the field of chiral synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst | CHIMIA [chimia.ch]

- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Analysis of (R)-(+)-1-Phenylpropylamine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key spectroscopic data for the chiral amine (R)-(+)-1-Phenylpropylamine (CAS: 3082-64-2), a significant building block in pharmaceutical synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including data summaries and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1-Phenylpropylamine

| Chemical Shift (δ, ppm) | Number of Protons | Multiplicity | Assignment |

| ~7.35 - 7.20 | 5H | Multiplet | Aromatic protons (C₆H₅-) |

| ~4.11 | 1H | Triplet | Benzylic proton (-CH(NH₂)-) |

| ~1.65 | 2H | Broad Singlet | Amine protons (-NH₂) |

| ~1.60 | 2H | Multiplet | Methylene protons (-CH₂-) |

| ~0.88 | 3H | Triplet | Methyl protons (-CH₃) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The amine proton signal is often broad and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for 1-Phenylpropylamine

| Chemical Shift (δ, ppm) | Assignment |

| ~145.2 | Aromatic C (quaternary, C1') |

| ~128.5 | Aromatic CH (C3'/C5') |

| ~126.8 | Aromatic CH (C4') |

| ~126.3 | Aromatic CH (C2'/C6') |

| ~57.9 | Benzylic Carbon (-CH(NH₂)-) |

| ~31.2 | Methylene Carbon (-CH₂-) |

| ~10.8 | Methyl Carbon (-CH₃) |

Note: Data corresponds to the achiral analogue, 1-phenylpropan-1-amine, as the enantiomer has an identical spectrum in achiral solvents.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition: A standard pulse program is used to acquire the ¹H spectrum. For confirmation of the amine (-NH₂) protons, a D₂O shake experiment can be performed; the -NH₂ signal disappears upon addition of a drop of deuterium oxide.[2]

-

¹³C NMR Acquisition: The ¹³C spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

IR Spectroscopy Data

The spectrum of this compound shows characteristic absorptions for a primary amine with both aromatic and aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3360 - 3280 | Medium, Sharp (two bands) | N-H symmetric & asymmetric stretching (primary amine)[2][3] |

| 3080 - 3020 | Medium | C-H stretching (aromatic) |

| 2960 - 2850 | Strong | C-H stretching (aliphatic -CH₃, -CH₂-) |

| 1605 - 1580 | Medium | N-H bending (scissoring)[2][3] |

| 1495, 1455 | Medium to Strong | C=C stretching (in-ring, aromatic) |

| 1250 - 1020 | Medium | C-N stretching (aliphatic amine)[2][3] |

| 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| 910 - 665 | Strong, Broad | N-H wagging[3] |

Experimental Protocol: IR Spectroscopy

The spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a DuraSamplIR II ATR accessory is used.[4]

-

Sample Application: A single drop of neat (undiluted) this compound liquid is placed directly onto the ATR crystal.[4]

-

Spectrum Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. The molecular weight of C₉H₁₃N is 135.21 g/mol .[4]

Mass Spectrometry Data

The fragmentation of this compound is dominated by cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), which leads to a stable, resonance-stabilized cation.

Table 4: Major Fragment Ions in the Mass Spectrum of 1-Phenylpropylamine

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 135 | ~10 | [C₉H₁₃N]⁺˙ (Molecular Ion, M⁺˙) |

| 106 | 100 | [C₈H₁₀N]⁺ (Base Peak, from α-cleavage, loss of •C₂H₅) |

| 77 | ~25 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | ~15 | [C₄H₃]⁺ (Fragment from phenyl ring) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation from any impurities. A dilute solution of the amine in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is the most common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z. The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

(R)-(+)-1-Phenylpropylamine: A Comprehensive Technical Guide to its Chirality and Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-Phenylpropylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries.[1] Its importance stems from its role as a key chiral building block in the synthesis of a variety of optically active compounds, particularly pharmaceuticals where specific stereochemistry is crucial for therapeutic efficacy and safety.[1] This technical guide provides an in-depth exploration of the chirality and optical rotation of this compound, offering detailed experimental protocols and quantitative data to support research and development activities.

Physicochemical Properties and Optical Rotation

This compound, also known as (+)-α-ethylbenzylamine, is the dextrorotatory enantiomer of 1-phenylpropylamine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.940 g/mL at 20 °C | [1] |

| IUPAC Name | (1R)-1-phenylpropan-1-amine | [2] |

| CAS Number | 3082-64-2 | [2] |

1.1. Optical Rotation

Optical rotation is a critical parameter for characterizing chiral compounds. The specific rotation ([α]) is an intrinsic property of a chiral substance and is defined as the observed angle of rotation (α) of plane-polarized light per unit of path length (l) and concentration (c). The value is typically measured at a specific temperature (T) and wavelength (λ), most commonly the sodium D-line (589 nm).

For solutions, the specific rotation is calculated using the following formula:

[α]λT = α / (l × c)

Where:

-

[α]λT is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length in decimeters (dm)

-

c is the concentration in g/100mL[3]

For pure liquids, the formula is:

[α]λT = α / (l × d)

Where:

-

d is the density of the liquid in g/mL[3]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.

2.1. Synthesis of Racemic 1-Phenylpropylamine

A common method for the synthesis of racemic 1-phenylpropylamine is the reductive amination of propiophenone. This reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of Propiophenone using Ammonium Formate (Leuckart Reaction)

This procedure is adapted from established methods for reductive amination.

Materials:

-

Propiophenone

-

Ammonium formate

-

Formic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine propiophenone and a molar excess of ammonium formate.

-

Slowly add formic acid to the mixture.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add a solution of hydrochloric acid to hydrolyze the intermediate formamide.

-

Heat the mixture at reflux for an additional period to ensure complete hydrolysis.

-

Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield racemic 1-phenylpropylamine.

Logical Relationship: From Propiophenone to Racemic Amine

Caption: Synthesis of racemic 1-phenylpropylamine from propiophenone.

2.2. Chiral Resolution of Racemic 1-Phenylpropylamine

The separation of the enantiomers of a racemic mixture is known as resolution. A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. Due to their different physical properties, diastereomers can be separated by techniques such as fractional crystallization.

Experimental Protocol: Resolution of Racemic 1-Phenylpropylamine using L-(+)-Tartaric Acid

This protocol is based on well-established procedures for the resolution of similar chiral amines.[4][5]

Materials:

-

Racemic 1-phenylpropylamine

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Dissolve L-(+)-tartaric acid in hot methanol.

-

Slowly add the racemic 1-phenylpropylamine to the tartaric acid solution.

-

Allow the solution to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts. The salt of (R)-1-phenylpropylamine with L-(+)-tartaric acid is typically less soluble in methanol.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To liberate the free amine, dissolve the collected diastereomeric salt in water and add a sodium hydroxide solution until the solution is basic.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched this compound.

-

The enantiomeric excess of the product should be determined. If necessary, the resolution process can be repeated to enhance the optical purity.

Experimental Workflow: Chiral Resolution

Caption: Workflow for the chiral resolution of 1-phenylpropylamine.

Determination of Enantiomeric Excess

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the enantiomeric excess of chiral compounds.[6]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

The following provides a general guideline for developing a chiral HPLC method. Specific conditions will need to be optimized for the particular instrument and column used.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is typically sufficient.

-

A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral amines.

Mobile Phase:

-

A common mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

-

For basic compounds like 1-phenylpropylamine, the addition of a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to the mobile phase can improve peak shape and resolution.

General Procedure:

-

Prepare a standard solution of the racemic 1-phenylpropylamine and a solution of the resolved this compound sample in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the two enantiomers and to confirm that the column is providing separation.

-

Inject the resolved sample and integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess using the following formula:

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Where AreaR and AreaS are the peak areas of the (R) and (S) enantiomers, respectively.

Logical Relationship: Chirality and HPLC Separation

Caption: Principle of chiral separation by HPLC.

Biocatalytic Synthesis

In addition to classical chemical resolution, biocatalytic methods offer an attractive alternative for the synthesis of enantiomerically pure amines. Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. This approach is often considered a "greener" alternative to traditional chemical methods.

Conceptual Workflow: Enzymatic Synthesis of this compound

Caption: Biocatalytic synthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chirality and optical rotation of this compound. Detailed experimental protocols for its synthesis via reductive amination and subsequent chiral resolution using L-(+)-tartaric acid have been presented. Furthermore, a general method for the determination of enantiomeric excess using chiral HPLC has been outlined. The information and methodologies described herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. The application of these techniques will enable the reliable preparation and characterization of this compound, facilitating its use in the synthesis of enantiomerically pure target molecules.

References

- 1. (R)-()-1-Phenylpropylamine [myskinrecipes.com]

- 2. (R)-1-Phenylpropylamine | C9H13N | CID 5324978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Specific_rotation [chemeurope.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

(R)-(+)-1-Phenylpropylamine: A Technical Safety and Handling Guide for Researchers

This technical guide provides a comprehensive overview of the safety data and handling precautions for (R)-(+)-1-Phenylpropylamine (CAS No: 3082-64-2). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes available safety data, outlines relevant experimental safety protocols, and provides visual aids for handling and emergency procedures.

Chemical and Physical Properties

This compound, also known as (+)-1-Phenylpropylamine or (R)-(+)-α-Ethylbenzylamine, is a chiral amine used in chemical synthesis and metabolic studies.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3082-64-2 | [2][3] |

| Molecular Formula | C9H13N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Clear, colorless liquid/oil | [1] |

| Boiling Point | 100 °C @ 10 Torr | [1] |

| Melting Point | -69 °C | [1] |

| Flash Point | 85.1 ± 9.3 °C | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| UN Number | 2735 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is corrosive, toxic if swallowed, and harmful in contact with skin.[3][4][5] It is also toxic to aquatic life with long-lasting effects.[3] The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [3] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | [3] |

| Combustible Liquid | Category 4 | H227: Combustible liquid | [4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5] |

Toxicological Data

The available toxicological data for 1-phenylpropylamine indicates significant acute toxicity. The lowest published lethal dose (LDLo) in guinea pigs via the oral route is 300 mg/kg.[6]

Table 3: Acute Toxicity Data for 1-Phenylpropylamine

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LDLo | Oral | Guinea pig | 300 mg/kg | Behavioral - tremor, convulsions, excitement | [6] |

Handling and Storage Precautions

Safe handling and storage of this compound are crucial to minimize exposure and risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this substance. This includes chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[7] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] The following diagram outlines the recommended PPE selection process.

Storage Requirements

Store in a cool, dry, and well-ventilated area designated for corrosive materials.[2] Keep containers tightly closed and away from heat, sparks, and open flames.[2] This substance is incompatible with acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[2]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[2][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[2][4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4]

Spill and Leak Procedures

In case of a spill, ensure adequate ventilation and remove all sources of ignition.[2] Evacuate personnel to a safe area.[2] The following diagram illustrates a general workflow for handling a chemical spill of this nature.

Experimental Protocols for Safety Assessment

Standardized experimental protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. Specific experimental data for this compound is not publicly available; however, the following sections describe the general methodologies that would be employed.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method aims to determine the acute oral toxicity of a substance.

-

Animals: Typically, rodents (e.g., rats) of a single sex (usually females) are used. Animals are fasted prior to dosing.

-

Dosing: The substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure: Three animals are used per step. Depending on the mortality or moribund status of the animals, the dose for the next step is adjusted up or down.

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Endpoint: The test allows for the classification of the substance into a GHS hazard category based on the observed toxicity.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 431)

This in vitro method assesses the skin corrosion potential of a substance.

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

-

Procedure: The test chemical is applied topically to the surface of the skin tissue for defined exposure times (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay (e.g., MTT assay).

-

Classification: The substance is classified as corrosive if the cell viability falls below a certain threshold (e.g., <50% after 3 minutes or <15% after 1 hour).

Potential Metabolic Pathways

This compound is a phenylalkylamine derivative and is expected to be metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[1] While specific metabolic pathways for this compound are not well-documented, a general understanding of amine metabolism by CYPs can be inferred. The following diagram illustrates a conceptual metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. d-Amphetamine-induced cytotoxicity and oxidative stress in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-1-Phenylpropylamine | C9H13N | CID 5324978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. episkin.com [episkin.com]

Commercial Availability and Technical Guide for (R)-(+)-1-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-Phenylpropylamine, a chiral amine, is a critical building block and resolving agent in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries. Its utility in asymmetric synthesis and the separation of racemates makes it a valuable tool for researchers and drug development professionals. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical and physical properties, and detailed experimental protocols for its application.

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of chemical suppliers. The quality and specifications of the product can vary between suppliers, making careful selection crucial for specific research and development needs. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name/Grade | Purity (Assay) | Enantiomeric Excess (ee) | CAS Number |

| Thermo Fisher Scientific (Alfa Aesar) | This compound, ChiPros® | ≥99.0% (GC) | ≥98% | 3082-64-2 |

| Sigma-Aldrich (Merck) | (R)-(+)-α-Ethylbenzylamine | ≥99.0% (GC) | Not specified | 3082-64-2 |

| TCI Chemicals | (R)-(+)-β-Methylphenethylamine | >98.0% (GC) | >98.0% | 28163-64-6 |

| Apollo Scientific | (2R)-(+)-2-Phenylpropylamine | 97% | Not specified | 28163-64-6 |

| CymitQuimica | This compound | 97% | Not specified | Not specified |

| CP Lab Safety | This compound | min 96% | Not specified | 3082-64-2 |

Note: Product specifications, particularly enantiomeric excess, may vary by batch. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 205 °C (lit.) | |

| Density | 0.940 g/mL at 20 °C (lit.) | |

| Refractive Index | n20/D 1.518 (lit.) | |

| Optical Rotation | [α]²⁰/D +20°, neat | |

| Solubility | Soluble in common organic solvents. | |

| Storage | Store under inert gas, protected from moisture. |

Experimental Protocols

This compound is primarily utilized in two key experimental areas: as a chiral resolving agent for the separation of racemic mixtures of acidic compounds, and as a chiral building block in asymmetric synthesis.

Chiral Resolution of a Racemic Carboxylic Acid (e.g., Ibuprofen)

This protocol describes a general procedure for the separation of a racemic carboxylic acid using this compound as the resolving agent. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Materials:

-

Racemic carboxylic acid (e.g., ibuprofen)

-

This compound (1.0 equivalent)

-

Methanol (or other suitable solvent)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of this compound in methanol.

-

Slowly add the amine solution to the carboxylic acid solution with stirring. The diastereomeric salts may begin to precipitate.

-

Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator or ice bath.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to facilitate drying. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor can be concentrated to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.

-

Liberation of the Enantiopure Carboxylic Acid: Suspend the isolated diastereomeric salt in water and add 1 M HCl with vigorous stirring until the solution is acidic (pH ~2).

-

Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Recovery of the Chiral Amine: The aqueous layer from the acid extraction contains the hydrochloride salt of this compound. To recover the amine, basify the aqueous solution with 1 M NaOH until pH > 10.

-

Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to recover the this compound for potential reuse.

-

Determination of Enantiomeric Excess: The enantiomeric excess of the resolved carboxylic acid should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Asymmetric Synthesis of a Chiral Amide

This compound can be used as a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate.

Materials:

-

This compound

-

Prochiral carboxylic acid chloride or anhydride

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Standard workup reagents (solvents, drying agents)

Procedure:

-

Formation of the Chiral Amide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF. Cool the solution to 0 °C.

-

Slowly add the prochiral carboxylic acid chloride or anhydride to the solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to isolate the crude chiral amide. Purify by column chromatography if necessary.

-

Diastereoselective Alkylation: Dissolve the purified chiral amide in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a freshly prepared solution of LDA (or another suitable base) to generate the enolate. Stir for the appropriate time at -78 °C.

-

Add the alkylating agent to the enolate solution and continue stirring at -78 °C until the reaction is complete.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup to isolate the alkylated amide.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary can be cleaved under acidic or basic conditions to yield the desired chiral carboxylic acid, ester, or alcohol, depending on the cleavage method.

-

Analysis: The diastereomeric ratio of the product can be determined by NMR spectroscopy or HPLC analysis of the crude product. The enantiomeric excess of the final product after cleavage of the auxiliary should be determined by a suitable chiral analytical method.

Visualizations

Supplier Qualification Workflow

The following diagram illustrates a typical workflow for selecting and qualifying a supplier of this compound for a research and development project.

Caption: A workflow for qualifying a commercial supplier of this compound.

Chiral Resolution Process

This diagram outlines the logical steps involved in the chiral resolution of a racemic acid using this compound.

Caption: The process of chiral resolution of a racemic acid.

Conclusion

This compound is a commercially accessible and versatile chiral reagent that is indispensable for the synthesis of enantiomerically pure compounds. A thorough evaluation of supplier specifications is crucial to ensure the quality required for specific applications. The experimental protocols provided herein offer a foundational guide for the effective use of this compound in both chiral resolution and asymmetric synthesis, enabling researchers and drug development professionals to advance their projects with greater stereochemical control.

The Cornerstone of Asymmetric Synthesis: An In-depth Technical Guide to Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the synthesis of a vast array of valuable molecules, with a significant impact on the pharmaceutical and agrochemical industries.[1][2][3] Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments, highlighting their importance in medicinal chemistry.[1][4] Their role extends beyond being mere structural components; they are also pivotal as resolving agents, chiral auxiliaries, and catalysts in asymmetric synthesis.[5][6] This guide provides a comprehensive overview of the core methodologies for the synthesis of chiral amines, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this critical field.

Core Synthetic Strategies for Chiral Amines

The enantioselective synthesis of chiral amines has been a major focus of modern organic chemistry, leading to the development of several powerful strategies. The most prominent and widely adopted methods include transition metal-catalyzed asymmetric hydrogenation, enzymatic resolutions, and asymmetric reductive amination.

Asymmetric Hydrogenation of Imines and Enamines

Asymmetric hydrogenation (AH) of prochiral imines and enamines stands out as one of the most direct and atom-economical methods for producing chiral amines.[1][7] This approach offers excellent enantioselectivity and high yields, with the primary byproduct being water, aligning with the principles of green chemistry.[7] The success of this method heavily relies on the design and synthesis of chiral ligands that coordinate with transition metals, such as iridium, rhodium, and ruthenium, to create highly effective and selective catalysts.[6][7]

Logical Relationship: Classification of Asymmetric Hydrogenation Substrates

References

- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 5. benchchem.com [benchchem.com]

- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 7. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Chirality: (R)-(+)-1-Phenylpropylamine as a Premier Building Block in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-Phenylpropylamine has emerged as a pivotal chiral building block in the landscape of modern organic synthesis. Its inherent chirality and versatile chemical nature make it an invaluable tool for the stereoselective construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to empower researchers in harnessing its synthetic potential.

Physicochemical Properties and Specifications

This compound is a colorless to pale yellow liquid with a distinct amine odor. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference |

| CAS Number | 3082-64-2 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| Density | 0.940 g/mL at 20 °C | [3] |

| Boiling Point | 205 °C | |

| Melting Point | -69 °C | [4] |

| Optical Rotation | +20° ± 0.5° (neat) | [1] |

| Enantiomeric Excess | ≥97.5% | [1] |

| Purity (GC) | ≥99.0% | [1] |

Core Applications in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral auxiliary and a precursor for chiral ligands and pharmacologically active molecules. Its stereogenic center provides a powerful handle to direct the stereochemical outcome of a wide array of chemical transformations.

Diastereoselective Synthesis of β-Lactams

The β-lactam ring is a core structural motif in many antibiotic drugs. The Staudinger cycloaddition of a ketene with an imine is a powerful method for constructing this four-membered ring. When the imine is derived from a chiral amine like this compound, the reaction proceeds with high diastereoselectivity, allowing for the controlled synthesis of specific stereoisomers of the β-lactam product.

A general workflow for this process is outlined below:

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Enantioselective methodologies using N-carbamoyl-imines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Early Studies on 1-Phenylpropylamine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpropylamine, also known as β-phenylpropylamine, is a primary amine that possesses a chiral center, leading to the existence of two enantiomers: (R)-(+)-1-phenylpropylamine and (S)-(-)-1-phenylpropylamine. Historically, the separation and characterization of these enantiomers have been of significant interest due to their differential pharmacological activities, a common trait among chiral molecules in biological systems. This technical guide provides an in-depth overview of the early literature concerning the study of 1-phenylpropylamine enantiomers, with a focus on their resolution, physicochemical properties, and initial pharmacological assessments.

Resolution of Racemic 1-Phenylpropylamine

Early methods for the separation of 1-phenylpropylamine enantiomers primarily relied on classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent. The most commonly employed resolving agent in early studies was d-tartaric acid. This method leverages the different solubilities of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure acid.

Experimental Protocol: Resolution with d-Tartaric Acid

The following protocol is a synthesis of procedures described in early 20th-century chemical literature.

Materials:

-

Racemic 1-phenylpropylamine

-

d-Tartaric acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

Diastereomeric Salt Formation: An equimolar amount of d-tartaric acid is dissolved in warm methanol. To this solution, a solution of racemic 1-phenylpropylamine in methanol is added.

-

Fractional Crystallization: The resulting solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt, the (+)-1-phenylpropylamine-d-tartrate, precipitates out of the solution.

-

Isolation of the Less Soluble Salt: The crystalline precipitate is collected by vacuum filtration and washed with a small amount of cold methanol to remove the more soluble diastereomer, which remains in the mother liquor.

-

Liberation of the (+)-Enantiomer: The isolated (+)-1-phenylpropylamine-d-tartrate salt is dissolved in water, and the solution is made basic by the addition of a sodium hydroxide solution. This liberates the free (+)-1-phenylpropylamine, which can then be extracted with diethyl ether. The ether layer is dried and the solvent evaporated to yield the purified (+)-1-phenylpropylamine.

-

Isolation of the (-)-Enantiomer: The mother liquor from the fractional crystallization step, which is enriched in the more soluble (-)-1-phenylpropylamine-d-tartrate, is treated with a sodium hydroxide solution to liberate the free amine. The (-)-1-phenylpropylamine is then extracted with diethyl ether, dried, and purified.

Diagram of the Resolution Workflow:

Caption: Workflow for the resolution of racemic 1-phenylpropylamine.

Quantitative Data from Early Studies

The following tables summarize the key quantitative data reported in early scientific literature for the enantiomers of 1-phenylpropylamine and their diastereomeric salts.

Table 1: Physicochemical Properties of 1-Phenylpropylamine Enantiomers

| Property | (+)-1-Phenylpropylamine | (-)-1-Phenylpropylamine |

| Specific Rotation | Not explicitly found in early literature | -16° to -19° (c=1 in CHCl₃)[1] |

| Melting Point | Liquid at room temperature | -69 °C[1] |

| Boiling Point | Not specified for individual enantiomers | Not specified for individual enantiomers |

Note: Early literature often focused on the properties of the salts for characterization. The specific rotation of the (+)-enantiomer is expected to be equal in magnitude and opposite in sign to the (-)-enantiomer.

Table 2: Properties of Diastereomeric Salts with d-Tartaric Acid

| Property | (+)-1-Phenylpropylamine-d-tartrate | (-)-1-Phenylpropylamine-d-tartrate |

| Solubility in Methanol | Less soluble | More soluble |

| Melting Point | Not consistently reported in early sources | Not consistently reported in early sources |

Early Pharmacological Investigations